molecular formula C28H50N2O2 B046797 (+)-Xestospongin A CAS No. 123048-14-6

(+)-Xestospongin A

Cat. No. B046797
M. Wt: 446.7 g/mol
InChI Key: PQYOPBRFUUEHRC-NIVXRMQLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Xestospongin A is a naturally occurring molecule that has been found to have significant potential in scientific research. This molecule is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are important for intracellular calcium signaling. The purpose of

Scientific Research Applications

Role in Inhibiting IP3-mediated Calcium Release

  • Blocking IP3-mediated Ca2+ Release : (+)-Xestospongin A, along with other xestospongins, has been identified as a potent blocker of IP3-mediated calcium release from endoplasmic reticulum vesicles. This property is crucial for understanding calcium signaling in neuronal and nonneuronal cells (Gafni et al., 1997).

  • Inhibition of Endoplasmic-Reticulum Ca(2+) Pumps : Research indicates that xestospongins, including (+)-Xestospongin A, not only inhibit IP3-induced calcium release but also block the endoplasmic-reticulum calcium pump, highlighting their dual inhibitory role in calcium signaling (De Smet et al., 1999).

Impact on Cellular Functions

  • Inhibition of SERCA at Synapses : Studies show that (+)-Xestospongin A is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, impacting calcium dynamics at synapses and influencing neurotransmission (Castonguay & Robitaille, 2002).

  • Impact on ER Calcium Store : The compound has been observed to empty the ER calcium store without inhibiting inositol 1,4,5-trisphosphate (InsP3)-induced calcium release in certain neuron types, indicating a selective effect on calcium signaling pathways (Solovyova et al., 2002).

Synthesis and Structural Analysis

  • Synthesis and Structural Insights : The synthesis of (+)-Xestospongin A and its epimers has been achieved, providing insights into the structural aspects of these compounds and their potential applications in biomedical research (Hoye et al., 1996).

Potential Therapeutic Applications

  • Differentiation of Leukemia Cells : Xestospongin C, a related compound, has been found to induce differentiation in leukemia cells, suggesting potential therapeutic applications in cancer treatment (Moon et al., 2013).

  • Alzheimer's Disease : Xestospongin C has shown neuroprotective effects in Alzheimer's disease models, suggesting that IP3R-mediated calcium disorder plays a crucial role in cognitive deficits and pathologies in Alzheimer's disease (Wang et al., 2019).

properties

IUPAC Name

(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYOPBRFUUEHRC-NIVXRMQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Xestospongin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Xestospongin A
Reactant of Route 2
(+)-Xestospongin A
Reactant of Route 3
(+)-Xestospongin A
Reactant of Route 4
(+)-Xestospongin A
Reactant of Route 5
(+)-Xestospongin A
Reactant of Route 6
(+)-Xestospongin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.